ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate is a chemical compound with the CAS Number: 916791-97-4 . It has a molecular weight of 196.25 . It is used as a pharmaceutical intermediate . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate . The InChI Code is 1S/C10H16N2O2/c1-5-14-9(13)7-6-8(12-11-7)10(2,3)4/h6H,5H2,1-4H3,(H,11,12) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthetic Approaches and Drug Discovery : A one-pot approach to synthesize ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates has been developed, promising convenient access to this framework for drug discovery (Zhai et al., 2013).
Novel Compounds Synthesis : New halo-substituted pyrazolo[5,1-c][1,2,4]triazines have been synthesized using ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates, which are useful for developing novel compounds (Ivanov et al., 2017).
Selective Synthesis : Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used for selective cyclocondensation in the synthesis of various compounds, showing its versatility in chemical synthesis (Lebedˈ et al., 2012).
Regioselective Synthesis : Studies on ethyl 2,4-dioxooctanoate show regioselective production of ethyl 3-butyl-1-phenyl-1H-pyrazole-5-carboxylate, demonstrating the compound's potential in precise synthetic applications (Ashton & Doss, 1993).
Fungicidal and Plant Growth Regulation : Ethyl 5-amino-1-[(5′-methyl-1′-t-butyl-4′-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate has shown promising results in preliminary bioassays for fungicidal and plant growth regulation activities (Minga, 2005).
Synthesis of Condensed Pyrazoles : Ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in cross-coupling reactions to synthesize various condensed pyrazoles, demonstrating their utility in complex molecule synthesis (Arbačiauskienė et al., 2011).
Broad-Spectrum Bioactivity : Ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, a derivative, exhibits broad-spectrum bioactive properties, as shown in synthesis and structural studies (Zhao & Wang, 2023).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate is a complex organic compound used as a pharmaceutical intermediate
Mode of Action
Pyrazole derivatives are known to simultaneously donate and accept hydrogen bonds, which favors the establishment of intermolecular interactions . This property could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Pyrazole derivatives can form different types of linear and/or cyclic complexes contingent upon the physical state and the nature of the substituents in the ring . This suggests that the compound could potentially affect multiple biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it is recommended to store the compound in a cool, dry condition in a well-sealed container . It is incompatible with oxidizing agents .
Properties
IUPAC Name |
ethyl 5-tert-butyl-1H-pyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-14-9(13)7-6-8(12-11-7)10(2,3)4/h6H,5H2,1-4H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXMILPYEKVQLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10952001 | |
Record name | Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294852-57-6, 83405-70-3 | |
Record name | Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10952001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 83405-70-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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